1-(3-Aminophenyl)propan-2-one

Description

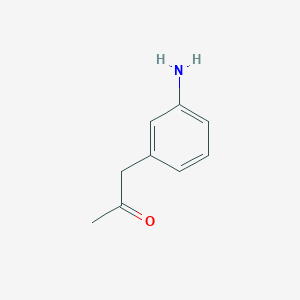

1-(3-Aminophenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the 3-position. This article compares this compound with structurally related compounds, emphasizing substituent effects on reactivity, synthesis, and functional utility.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(3-aminophenyl)propan-2-one |

InChI |

InChI=1S/C9H11NO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5,10H2,1H3 |

InChI Key |

HMNZERPTZRKDFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-nitroacetophenone followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of aluminum chloride (AlCl3) as a catalyst for the acylation step and hydrogenation or reduction using a suitable reducing agent like iron powder or tin chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3-Aminophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one: Synthesis: Synthesized via a palladium-catalyzed domino α-arylation/intramolecular O-arylation reaction (72% yield) . Properties: Halogen substituents (Cl, I) enhance electrophilic reactivity, while the methoxy group (-OCH₃) provides electron-donating effects. Applications: Used in regioselective organic synthesis; characterized by NMR spectroscopy .

- 1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one: Synthesis: Not explicitly detailed, but hydrazone/imine functionalization is implied. Properties: Exhibits corrosion inhibition efficiency of ~90% in acidic media (1.0 M HCl) due to adsorption on mild steel surfaces .

Alkyl/Aryl-Substituted Derivatives

1-(3-Methylphenyl)propan-2-one and 1-(4-Methylphenyl)propan-2-one :

- Applications: High-purity pharmaceutical intermediate .

Oxygen/Sulfur-Containing Derivatives

1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one :

- 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one: Properties: Benzyloxy (-OBn) and dimethylamino (-N(CH₃)₂) groups enhance solubility and facilitate interactions in medicinal chemistry applications .

Amino-Substituted Derivatives

- 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one: Properties: Methylamino (-NHCH₃) substitution confers psychoactive properties, classified as a new psychoactive substance (NPS) by the EMCDDA .

- 1-(Ethylamino)-1-phenylpropan-2-one: Applications: Another EMCDDA-monitored NPS, highlighting the role of amino groups in modulating biological activity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Insights

- Electronic Effects : Electron-donating groups (e.g., -NH₂, -OCH₃) increase aromatic ring reactivity toward electrophilic substitution, while electron-withdrawing groups (e.g., -Cl, -SO₂-) enhance stability and directionality in catalytic processes .

- Steric Effects : Bulky substituents (e.g., -tBu) reduce reaction rates but improve selectivity in pharmaceutical intermediates .

- Biological Activity: Amino and alkylamino substituents correlate with psychoactive properties, underscoring their significance in medicinal chemistry .

Biological Activity

1-(3-Aminophenyl)propan-2-one, also known as 1-(3-aminophenyl)acetone, is an organic compound with significant potential in medicinal chemistry due to its structural features. The presence of the amino group allows for various interactions with biological targets, making it a compound of interest for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 163.22 g/mol. The compound features a phenyl ring substituted with an amino group at the meta position relative to the ketone functional group.

This compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the structure and function of target biomolecules. This interaction can lead to modulation of biochemical pathways associated with various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, a related compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value as low as 15 nM .

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, demonstrating the ability to inhibit nitric oxide production and reduce inflammatory markers in cellular models .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is necessary to confirm these effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various derivatives on breast cancer cell lines. The results indicated that modifications to the amino group significantly enhanced anticancer activity, suggesting that structural optimization could yield more potent agents .

- Mechanistic Studies : Research into the mechanism of action revealed that compounds similar to this compound could inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition was linked to the compound's ability to bind to specific sites on tubulin .

- Inflammation Models : In zebrafish models, compounds related to this compound showed protective effects against inflammatory stimuli, highlighting their potential as therapeutic agents in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.